molecular formula C5H6N2O B048312 2-Hydroxy-5-methylpyrazine CAS No. 20721-17-9

2-Hydroxy-5-methylpyrazine

Cat. No. B048312
CAS RN: 20721-17-9
M. Wt: 110.11 g/mol
InChI Key: MJJNWPBBFIRYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Hydroxy-5-methylpyrazine and related compounds involves various methods, including bioconversion and chemical reactions. One study describes the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a related compound, using Agrobacterium sp. DSM 6336, demonstrating the potential for microbial synthesis of complex pyrazines (Wieser, Heinzmann, & Kiener, 1997). Another method highlights the one-pot synthesis from renewable 1,3-dihydroxyacetone, showcasing an efficient and green synthesis approach (Song et al., 2017).

Molecular Structure Analysis

Molecular structure analyses of pyrazine derivatives are crucial for understanding their chemical behavior. X-ray crystallography and NMR studies help elucidate the configurations, conformations, and tautomeric states of these compounds. For instance, studies on related pyrazoles and pyrazines have revealed significant insights into their crystal packing and molecular interactions, emphasizing the importance of structural characterization (Pinto et al., 1999).

Chemical Reactions and Properties

2-Hydroxy-5-methylpyrazine undergoes various chemical reactions, including nitrosation, nitration, and bromination, showcasing its reactive nature and versatility in chemical synthesis. The compound's ability to participate in multiple reactions makes it a valuable intermediate for developing new materials and molecules (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Physical Properties Analysis

The physical properties of 2-Hydroxy-5-methylpyrazine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, including its role as a chemical intermediate or a flavoring agent.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's behavior in chemical reactions and its potential applications. Studies on methylation and tautomeric equilibrium provide insights into the compound's chemical properties and its stability in different environments (Voegel, von Krosigk, & Benner, 1993).

Scientific Research Applications

  • DNA Interaction : A zinc complex derived from a compound closely related to 2-Hydroxy-5-methylpyrazine was found to bind with calf thymus DNA through electrostatic interaction, suggesting potential applications in DNA research (Fangying Wu et al., 2009).

  • Bioconversion : Agrobacterium sp. DSM 6336 bioconverted 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a key component for new antituberculous agents, showing the bioconversion potential of pyrazine derivatives (M. Wieser et al., 1997).

  • DNA and RNA Polymerase Activity : A study on 6-amino-5-benzyl-3-methylpyrazin-2-one, a structurally related compound, suggested that it could potentially enhance DNA and RNA polymerase activity (J. Voegel et al., 1993).

  • Non-Linear Optical Materials : Styryl dyes derived from 2,3-dicyano-5-methylpyrazines showed potential as non-linear optical materials, indicating a role in the development of optical technologies (J. Jaung et al., 1996).

  • Cigarette Perfumery : In cigarette manufacturing, a derivative of alkyl-hydroxyl-pyrazine improved the after-taste and aroma of cigarettes by transforming into 2,5-dimethylpyrazine and methylpyrazine in tobacco smoke (Fu Jianshan & Yang Hua-wu, 2004).

  • pH-Dependent Reduction : The electrochemical behavior of a related compound, 2-hydroxy-3-phenyl-6-methylpyrazine, was found to be pH-dependent, offering insights into its chemical properties (L. Núñez-Vergara et al., 1988).

  • Catalysis : Synthesis of 2-methylpyrazine using a chromium-promoted copper catalyst demonstrated improved selectivity and reactant conversions, suggesting catalytic applications (F. Jing et al., 2008).

  • Pharmacology : Alkyl and hydroxyalkylpyrazines, including 2,3-Dimethylpyrazine, showed weak central nervous depressant activity, highlighting their potential pharmacological applications (K. Nishie et al., 1970).

  • Corrosion Inhibition : In a theoretical study, certain pyrazine derivatives demonstrated high corrosion inhibition performance on steel, suggesting applications in materials science (I. Obot & Z. Gasem, 2014).

  • Antibacterial Activity : Compounds derived from 5-methylpyrazine-2-carboxyhydrazide showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (P. Makhija, 2009).

Safety and Hazards

When handling 2-Hydroxy-5-methylpyrazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNWPBBFIRYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174787
Record name 2-Hydroxy-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylpyrazine

CAS RN

20721-17-9
Record name 2-Hydroxy-5-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-methylpyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX039G48ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-methylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-methylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-methylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-methylpyrazine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.